![molecular formula C19H20Cl2N4O3S2 B319431 N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B319431.png)
N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichlorobenzamide and piperazine sulfonyl groups, making it a subject of interest in medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration and Reduction: The initial step involves the nitration of a benzene ring, followed by reduction to form an amine.
Chlorination: The amine is then chlorinated to introduce chlorine atoms at specific positions on the benzene ring.
Sulfonylation: The chlorinated compound undergoes sulfonylation with 4-methylpiperazine to form the sulfonyl derivative.
Thioamide Formation: Finally, the sulfonyl derivative reacts with a carbamothioyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
- 2,4-dichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
Uniqueness
Compared to similar compounds, N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea exhibits unique properties due to the presence of the piperazine sulfonyl group, which enhances its solubility and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C19H20Cl2N4O3S2 |
|---|---|
Poids moléculaire |
487.4 g/mol |
Nom IUPAC |
2,4-dichloro-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H20Cl2N4O3S2/c1-24-8-10-25(11-9-24)30(27,28)15-5-3-14(4-6-15)22-19(29)23-18(26)16-7-2-13(20)12-17(16)21/h2-7,12H,8-11H2,1H3,(H2,22,23,26,29) |
Clé InChI |
VCXJNLGADJSUKV-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[methyl(phenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B319349.png)


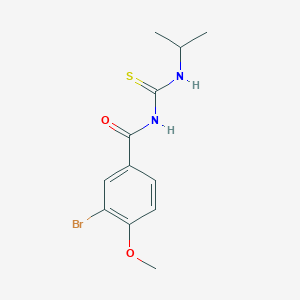
![N'-[4-(2,4-dichlorophenoxy)butanoyl]-N-methyl-N-phenylthiourea](/img/structure/B319354.png)
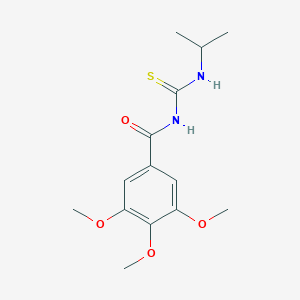
![3-methyl-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319359.png)
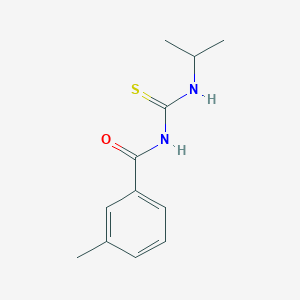
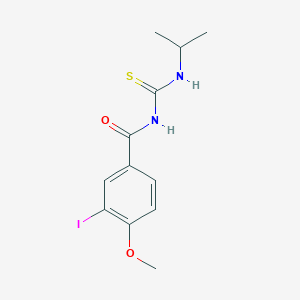
![N-[methyl(phenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B319365.png)
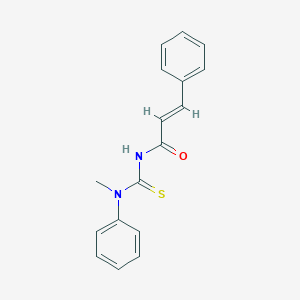
![2,4-dichloro-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319368.png)

![Ethyl 4,5-dimethyl-2-[({[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B319372.png)
